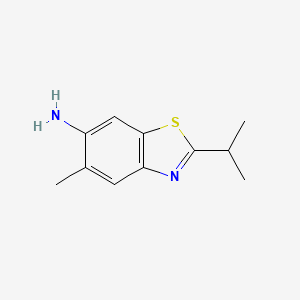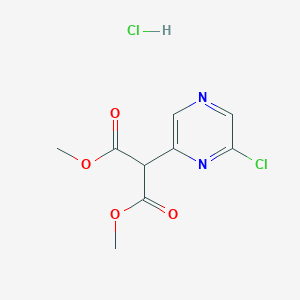
4,5-Dimethoxy-2-naphthalenecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups at the 4 and 5 positions of the naphthalene ring, as well as a methyl ester functional group at the carboxylic acid position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The methoxy groups in 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of 2-Naphthalenemethanol, 4,5-dimethoxy-.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a starting material for the preparation of various derivatives through functional group transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives may be screened for activity against various biological targets.
Medicine: Potential use in drug development due to its structural similarity to other bioactive compounds. It may serve as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it a valuable building block in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The methoxy groups and ester functional group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenecarboxylic acid, 4-hydroxy-, methyl ester: Similar structure but with a hydroxyl group instead of methoxy groups.
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, methyl ester: Contains hydroxyl groups at the 4 and 5 positions instead of methoxy groups.
2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, ethyl ester: Similar structure but with an ethyl ester functional group instead of a methyl ester.
Uniqueness: 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester is unique due to the presence of methoxy groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. The methyl ester functional group also contributes to its distinct properties compared to other esters of naphthalenecarboxylic acid.
This detailed article provides a comprehensive overview of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy-, methyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 4,5-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-16-11-6-4-5-9-7-10(14(15)18-3)8-12(17-2)13(9)11/h4-8H,1-3H3 |
InChI-Schlüssel |
DEJACCSNPLFWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=CC(=CC(=C21)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


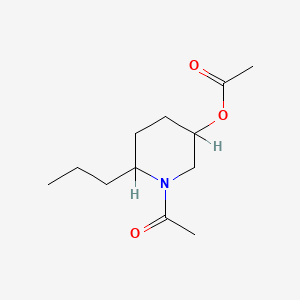
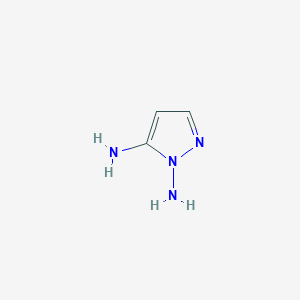
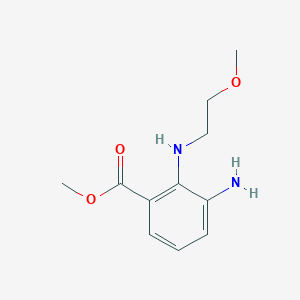
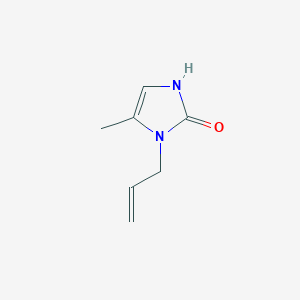
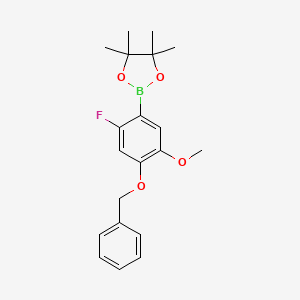
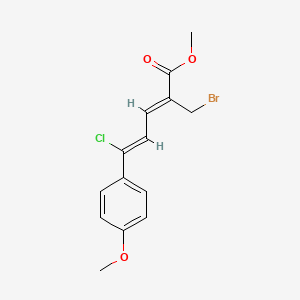
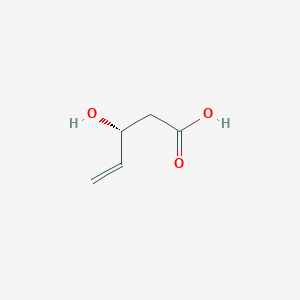

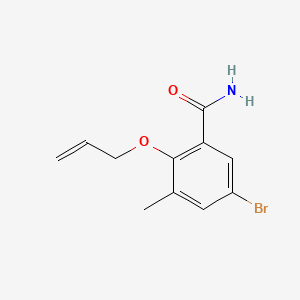


![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
